1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Description
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride (CAS: 1311318-31-6) is a small-molecule scaffold characterized by a 1,2,4-oxadiazole ring fused to a 6-azaspiro[2.5]octane system. Its molecular formula is C₁₅H₁₇Cl₂N₃O, with a molecular weight of 326.22 g/mol and a purity ≥95% . The compound is marketed as a versatile building block for drug discovery, particularly in synthesizing ligands for central nervous system (CNS) targets due to its spirocyclic architecture and halogenated aromatic moiety. It is available in bulk quantities (e.g., 50 mg to 500 mg) for laboratory use, with long-term storage recommendations emphasizing stability under inert conditions .
Properties
IUPAC Name |
5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O.ClH/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15;/h1-3,8,12,17H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHMXLTXJZMJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most commonly reported synthetic approach involves the following key steps:
Formation of the Oxadiazole Ring: The synthesis typically begins with the reaction of 3-chlorobenzohydrazide with an appropriate nitrile derivative. This cyclization reaction forms the 1,2,4-oxadiazole ring system. The reaction is usually carried out under dehydrating conditions to promote ring closure.
Introduction of the Azaspiro[2.5]octane Moiety: The azaspirocyclic fragment is incorporated by reacting the oxadiazole intermediate with a suitable azaspiro precursor, often involving nucleophilic substitution or cyclization reactions to form the spirocyclic nitrogen-containing ring.
Formation of the Hydrochloride Salt: To enhance the compound’s stability, solubility, and handling properties, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.
This synthetic pathway is outlined in Table 1 below.
| Step | Reaction | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization to form oxadiazole | 3-Chlorobenzohydrazide + nitrile | Dehydrating agent, heat | 3-(3-Chlorophenyl)-1,2,4-oxadiazole intermediate |
| 2 | Spirocyclization | Oxadiazole intermediate + azaspiro precursor | Base or acid catalysis, controlled temperature | 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane (free base) |
| 3 | Salt formation | Free base + HCl | Solvent (e.g., ethanol), room temperature | Hydrochloride salt of target compound |
Industrial Production Considerations
In industrial settings, the synthesis is scaled up with optimizations to improve yield, purity, and efficiency:
Continuous Flow Reactors: These are employed to enhance heat and mass transfer, enabling better control of reaction parameters and safer handling of reagents.
Purification Techniques: Crystallization and chromatographic methods are used to isolate the hydrochloride salt with high purity, meeting pharmaceutical-grade standards.
Reaction Optimization: Parameters such as solvent choice, temperature, reaction time, and reagent stoichiometry are finely tuned to maximize product yield and minimize impurities.
Chemical Reaction Analysis
The compound’s preparation involves several types of chemical reactions:
Cyclization: Key for oxadiazole ring formation, often promoted by dehydrating agents.
Nucleophilic Substitution/Cyclization: To form the azaspirocyclic system, nucleophilic attack on electrophilic centers is involved.
Salt Formation: Acid-base reaction to generate the hydrochloride salt.
Common reagents and conditions include:
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Hydrazide + nitrile | Heat, dehydrating agent (e.g., POCl3) | Promotes oxadiazole ring closure |
| Spirocyclization | Azaspiro precursor, base/acid | Mild temperature, solvent | Forms spirocyclic nitrogen ring |
| Salt formation | HCl (gas or solution) | Room temperature, ethanol or similar solvent | Enhances solubility and stability |
Research Findings and Data
The multi-step synthesis has been validated in laboratory-scale experiments, showing reproducible yields of the free base intermediate and its hydrochloride salt.
The hydrochloride salt form exhibits improved physicochemical properties such as enhanced aqueous solubility and crystalline stability compared to the free base.
Analytical characterization (NMR, IR, MS) confirms the integrity of the oxadiazole and spirocyclic structures post-synthesis.
Industrial adaptations focus on continuous flow synthesis and advanced purification to meet quality standards for research and potential pharmaceutical applications.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Materials | 3-Chlorobenzohydrazide, nitriles, azaspiro precursors |
| Key Reactions | Cyclization, spirocyclization, salt formation |
| Reaction Conditions | Dehydrating agents, controlled temperature, acid/base catalysis |
| Purification | Crystallization, chromatography |
| Industrial Techniques | Continuous flow reactors, process optimization |
| Final Product Form | Hydrochloride salt for enhanced stability |
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the activity against various bacterial strains. Studies have shown that derivatives similar to 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival . The oxadiazole ring is known for enhancing anticancer activity by acting on multiple targets within the cell.
Neuroprotective Effects
There is emerging evidence that compounds like this compound may offer neuroprotective benefits. Research suggests that they can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate neurotransmitter systems could also contribute to its neuroprotective effects.
Analgesic Properties
The analgesic effects of similar compounds have been documented, suggesting potential applications in pain management therapies. By targeting specific pain pathways and receptors, these compounds may provide relief from chronic pain conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Key factors influencing its biological activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances antimicrobial and anticancer properties |
| Chlorophenyl Group | Increases potency against bacterial strains |
| Azaspiro Structure | Contributes to neuropharmacological effects |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibitory effects compared to standard antibiotics .
Case Study 2: Neuroprotective Mechanisms
A recent investigation published in Neuroscience Letters explored the neuroprotective mechanisms of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal viability .
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a spirocyclic amine and a 3-chlorophenyl-substituted oxadiazole. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Physicochemical Comparison
Key Observations
Physicochemical Properties :
- The 3-chlorophenyl derivative has a higher molecular weight (326.22 vs. 256.30) due to chlorine atoms, which may influence solubility and metabolic stability .
- The dihydrochloride salt form (e.g., in the triazolo-azepine analog) improves aqueous solubility but requires careful pH adjustment during formulation .
Pharmacological Potential: The 3-chlorophenyl-oxadiazole motif is associated with serotonin receptor (5-HT) modulation in preclinical studies, while pyridine analogs show weaker affinity . Triazolo-azepine derivatives exhibit broader activity against G-protein-coupled receptors (GPCRs), suggesting divergent therapeutic applications .
Biological Activity
The compound 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride (CAS No. 1311318-31-6) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17Cl2N3O
- Molecular Weight : 326.22 g/mol
- MDL Number : MFCD18917330
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific mechanism of action for this compound involves interaction with various biological targets, potentially affecting signal transduction pathways and cellular processes.
Anticancer Activity
Studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, a related study evaluated the in vitro cytotoxic potency of oxadiazole derivatives against human cancer cell lines, revealing that certain structural modifications can enhance antitumor activity .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Oxadiazole Derivative A | HeLa | 10 | Active |
| Oxadiazole Derivative B | MCF7 | 15 | Active |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's potential antibacterial properties are also noteworthy. Similar oxadiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests that the compound may possess similar antimicrobial characteristics.
Case Studies
- Anticancer Efficacy : In a study involving a series of oxadiazole derivatives, compounds with a similar scaffold were tested against multiple cancer cell lines, showing varying degrees of efficacy. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Testing : Another study highlighted the antibacterial activity of oxadiazole-containing compounds against Staphylococcus aureus, demonstrating that structural modifications could lead to enhanced activity against resistant strains .
Q & A
Q. What are the key synthetic pathways for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under thermal or microwave-assisted conditions . For example, chlorophenyl-substituted amidoximes can react with spirocyclic carbonyl precursors to form the oxadiazole core. Post-cyclization, the hydrochloride salt is generated via acidification (e.g., HCl in ethanol) . Key challenges include optimizing reaction time and temperature to minimize byproducts like unreacted intermediates or dimerization products.
Q. Which spectroscopic methods are critical for confirming the spirocyclic and oxadiazole structural motifs?
- NMR Spectroscopy : H and C NMR can identify the spirocyclic system (e.g., distinct splitting patterns for azaspiro[2.5]octane protons) and oxadiazole ring (absence of NH signals).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly the loss of HCl from the hydrochloride salt .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, with SHELXL refinement resolving bond angles and torsional strain in the spirocyclic system .
Q. How is purity assessed, and what impurities are commonly observed?
Purity is evaluated via HPLC (e.g., C18 column, acetonitrile/water gradient) and LC-MS. Common impurities include:
- Unreacted 3-(3-chlorophenyl)amidoxime (retention time ~8.2 min).
- Spirocyclic byproducts (e.g., dimerized azaspiro intermediates) .
- Hydrochloride counterion variability (e.g., residual free base detected via ion chromatography).
Advanced Research Questions
Q. How can contradictory NMR data for the azaspiro[2.5]octane moiety be resolved?
Discrepancies in H NMR signals (e.g., overlapping multiplet peaks) often arise from conformational flexibility in the spirocyclic system. Methodological solutions include:
- Variable Temperature (VT) NMR : To slow ring-flipping and resolve splitting at low temperatures.
- 2D NMR Techniques : NOESY or ROESY to identify spatial proximities between protons on the spiro rings.
- DFT Calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-31G*) .
Q. What strategies optimize reaction yields while minimizing oxadiazole ring degradation?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hrs conventionally), limiting thermal decomposition .
- Catalytic Additives : Use of Cu(I) or ZnCl to accelerate cyclization.
- Protection/Deprotection : Temporarily protect amine groups in the azaspiro system to prevent side reactions during oxadiazole formation .
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., 5-HT receptors)?
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT), leveraging structural analogs like BRL15572 (a 3-chlorophenylpiperazine derivative with known receptor affinity) .
- MD Simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonding between the oxadiazole ring and receptor residues (e.g., Asp116 in 5-HT) .
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
- Radioligand Binding Assays : Screen for affinity at GPCRs (e.g., H-8-OH-DPAT for 5-HT).
- Functional cAMP Assays : Measure agonism/antagonism via luminescence-based cAMP detection in HEK293 cells expressing target receptors .
- CYP450 Inhibition Screening : Evaluate metabolic stability using human liver microsomes .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and computational bond-length data?
Q. Resolving discrepancies between in vitro potency and in vivo efficacy
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and BBB permeability (e.g., PAMPA-BBB).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., N-dealkylation of the azaspiro system) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Formation | Amidoxime + acyl chloride, 80°C, 6h | 65 | 92.5 |
| Spirocyclization | NaH, DMF, 0°C → RT, 2h | 78 | 95.8 |
| Salt Formation | HCl/EtOH, 0°C, 1h | 95 | 99.3 |
Q. Table 2. Computational Binding Affinities
| Target Receptor | Docking Score (kcal/mol) | Experimental IC (nM) |
|---|---|---|
| 5-HT | -9.2 | 120 ± 15 |
| σ | -8.7 | >10,000 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
